4-amino-N-(2-hydroxyethyl)benzamide chemical properties
4-amino-N-(2-hydroxyethyl)benzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-amino-N-(2-hydroxyethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-amino-N-(2-hydroxyethyl)benzamide is a substituted benzamide derivative incorporating a primary aromatic amine, an amide linkage, and a primary alcohol. This unique combination of functional groups makes it a molecule of interest as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic profile, a probable synthetic pathway, and essential safety information, grounded in established chemical principles and available data.
Chemical Identity and Core Properties
4-amino-N-(2-hydroxyethyl)benzamide belongs to the benzamide class of organic compounds, which are characterized by a benzene ring connected to an amide functional group.[1] The presence of an amino group at the para position and a hydroxyethyl substituent on the amide nitrogen imparts specific characteristics of reactivity and solubility.
Table 1: Core Identifiers and Properties
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-amino-N-(2-hydroxyethyl)benzamide | |
| CAS Number | 54472-45-6 | [2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [2] |
| Molecular Weight | 180.21 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCO)N | |
| InChI Key | YECHMIOBPCMIGF-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD00462579 | [2] |
| Purity | Typically ≥95% - 98% |[2] |
Physicochemical Characteristics
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. The dual nature of 4-amino-N-(2-hydroxyethyl)benzamide—possessing both a hydrophobic aromatic core and polar functional groups—governs its solubility and physical state.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | |
| Melting Point | No data available | |
| Boiling Point | No data available | [3] |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry |[2][3] |
Solubility Profile
While quantitative solubility data is limited, a qualitative prediction can be made based on its structure. The aromatic ring provides hydrophobic character. Conversely, the primary amine (-NH₂), amide (-CONH-), and hydroxyl (-OH) groups are capable of forming hydrogen bonds. This suggests:
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Poor solubility in nonpolar solvents like hexane.
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Sparingly soluble in water, where the polar groups can interact, though this is counteracted by the benzene ring.[4]
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Good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar functionalities.[4]
Proposed Synthetic Pathway
While a specific discovery publication is not prominent, the synthesis of 4-amino-N-(2-hydroxyethyl)benzamide can be logically achieved via a robust and well-established two-step chemical sequence.[5] This process involves the initial formation of an amide bond, followed by the chemical reduction of a nitro group to the target primary amine.
Step 1: Amide Bond Formation
The synthesis begins with the acylation of 2-aminoethanol (ethanolamine) with 4-nitrobenzoyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Step 2: Nitro Group Reduction
The resulting intermediate, N-(2-hydroxyethyl)-4-nitrobenzamide, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine (-NH₂). Several methods are effective for this transformation, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in HCl).[5]
Caption: Proposed two-step synthesis of 4-amino-N-(2-hydroxyethyl)benzamide.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds. The predicted data below is based on the characteristic chemical shifts and absorption frequencies of the molecule's functional groups.[6][7][8]
Caption: Key functional groups of 4-amino-N-(2-hydroxyethyl)benzamide.
¹H NMR Spectroscopy
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Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (~6.5-8.0 ppm). Due to the electron-donating amino group and the electron-withdrawing amide group, a distinct splitting pattern is expected. The two protons ortho to the amino group will be upfield, while the two protons ortho to the carbonyl group will be downfield, both appearing as doublets.
-
Amine and Amide Protons: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. The single proton of the amide (-NH-) may also appear as a broad signal or a triplet if coupling to the adjacent CH₂ group is resolved. These signals are exchangeable with D₂O.[9]
-
Aliphatic Protons: The two methylene groups (-CH₂-CH₂-) will show distinct signals. The CH₂ group adjacent to the amide nitrogen will be deshielded and appear further downfield than the CH₂ group adjacent to the hydroxyl group. Both are expected to show complex splitting patterns (e.g., triplets or multiplets) due to coupling with each other and potentially with the adjacent NH and OH protons.
¹³C NMR Spectroscopy
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Carbonyl Carbon: The amide carbonyl carbon will have the most downfield chemical shift, typically in the range of 165-170 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon attached to the amino group (C-NH₂) will be shifted upfield, while the carbon attached to the carbonyl group (C-C=O) will be shifted downfield.
-
Aliphatic Carbons: Two signals will be present for the two methylene carbons, typically in the 40-70 ppm range.
Infrared (IR) Spectroscopy
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N-H Stretching: The primary amine will show two characteristic sharp peaks around 3300-3500 cm⁻¹. The secondary amide N-H stretch will appear as a single, broader peak in the same region.[7]
-
O-H Stretching: A broad absorption band for the hydroxyl group will be present around 3200-3600 cm⁻¹, potentially overlapping with the N-H stretches.
-
C=O Stretching (Amide I): A strong, sharp absorption peak characteristic of the amide carbonyl group will be observed around 1630-1680 cm⁻¹.[7]
-
N-H Bending (Amide II): A distinct peak corresponding to the N-H bend of the secondary amide will be found around 1510-1570 cm⁻¹.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 180.21). Key fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the hydroxyethyl group.
Applications and Research Interest
Benzamide derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of various therapeutic agents with anti-inflammatory, anticonvulsant, and antipsychotic properties.[10]
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Drug Development: 4-amino-N-(2-hydroxyethyl)benzamide serves as a valuable scaffold. The primary aromatic amine can be readily functionalized, for example, through diazotization or sulfonylation, to create diverse libraries of new chemical entities for drug screening. The primary alcohol offers another site for modification, such as esterification or etherification.
-
Polymer Science: The presence of two reactive sites (amine and alcohol) makes it a potential monomer for the synthesis of specialty polyamides or polyurethanes with unique properties.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-amino-N-(2-hydroxyethyl)benzamide.
-
GHS Hazard Statements: According to available safety data, the compound is classified with the following hazards:
-
Handling Recommendations:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[2][3] Recommended storage temperature is between 2-8°C.[2]
Conclusion
4-amino-N-(2-hydroxyethyl)benzamide is a multifunctional organic compound with well-defined chemical properties. Its structure, featuring aromatic, amine, amide, and alcohol moieties, provides a rich platform for chemical modification and spectroscopic characterization. Understanding its core properties, synthetic routes, and safety profile is fundamental for its effective application in research, particularly in the fields of synthetic medicinal chemistry and materials development.
References
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